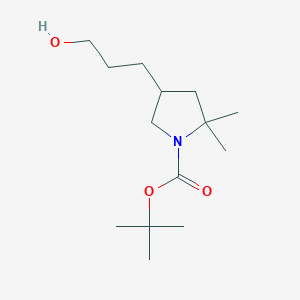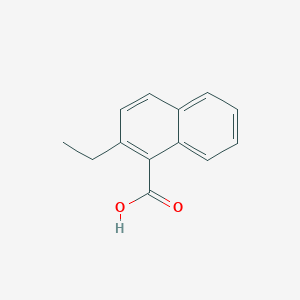
2-Ethylnaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the first position. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylnaphthalene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of 2-ethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Grignard Reagents: Another method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products:
Oxidation Products: More oxidized carboxylic acids.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted naphthalene derivatives
Scientific Research Applications
2-Ethylnaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
2-Methylnaphthalene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylnaphthalene-1-carboxylic acid’s unique combination of an ethyl group and a carboxylic acid group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-ethylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
MRDQZUZLQVBBRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
![(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
![1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride](/img/structure/B13900884.png)
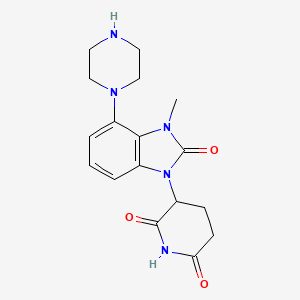
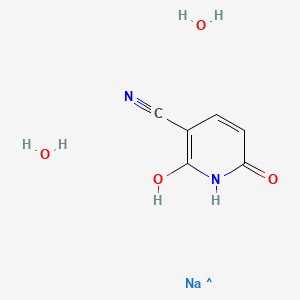
![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)
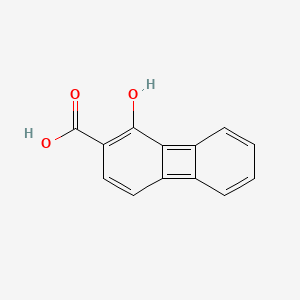
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
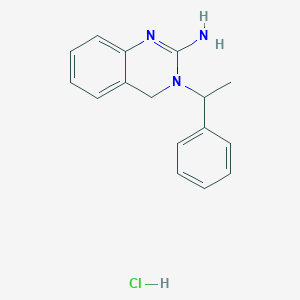
![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
